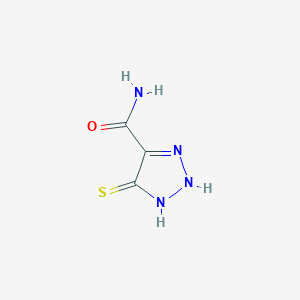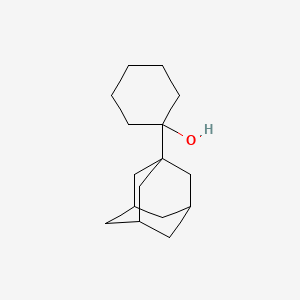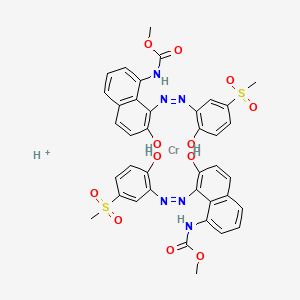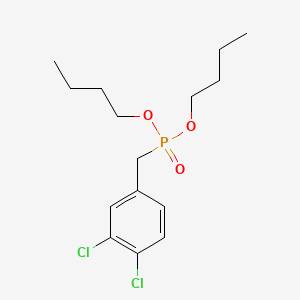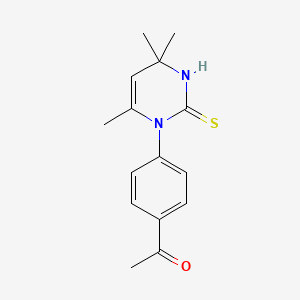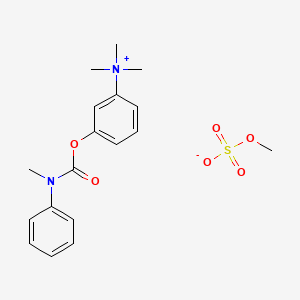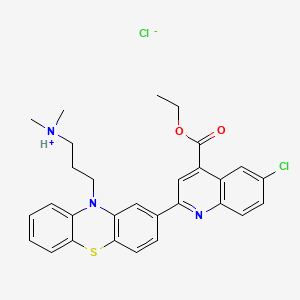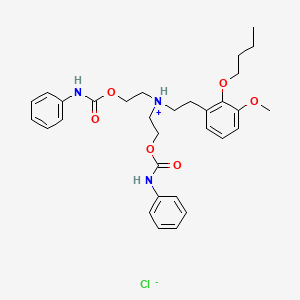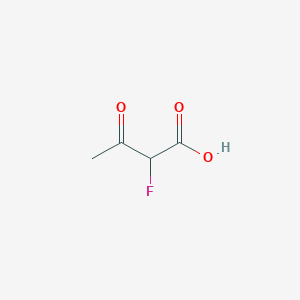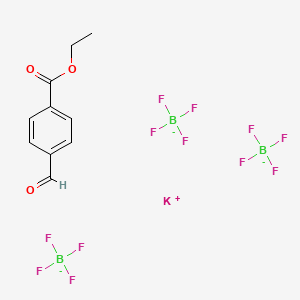
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a bromine atom at the 6th position, and a methoxyphenyl-indole moiety attached to the 3rd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinazolinone under the catalysis of palladium. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学的研究の応用
4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
- 4(3H)-Quinazolinone, 6-fluoro-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
- 4(3H)-Quinazolinone, 6-iodo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methoxyphenyl)-1H-indol-3-yl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxyphenyl-indole moiety contributes to its unique reactivity and potential therapeutic applications .
特性
CAS番号 |
88514-20-9 |
|---|---|
分子式 |
C24H18BrN3O2 |
分子量 |
460.3 g/mol |
IUPAC名 |
6-bromo-3-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-17-9-6-15(7-10-17)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-8-16(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3 |
InChIキー |
BCMHLWVGNRQENA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




